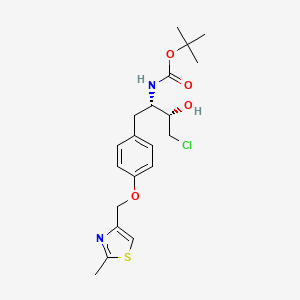

![molecular formula C44H36N8Ni+4 B15251018 [[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)

[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

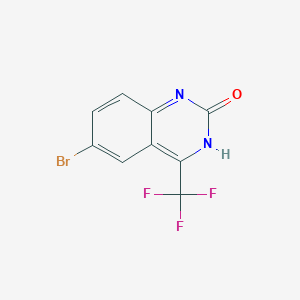

The compound [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) is a complex porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin. This particular compound features a nickel ion coordinated to a porphyrin ring, which is further substituted with four 1-methylpyridiniumato groups. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) typically involves the following steps:

Synthesis of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions, followed by oxidation.

Metalation: The porphyrin core is then reacted with a nickel salt, such as nickel(II) acetate, to introduce the nickel ion into the porphyrin ring.

Substitution with 1-Methylpyridiniumato Groups: The final step involves the substitution of the porphyrin ring with 1-methylpyridiniumato groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: It can also be reduced to lower oxidation state species.

Substitution: The 1-methylpyridiniumato groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) species, while reduction could produce nickel(II) species. Substitution reactions would result in the replacement of the 1-methylpyridiniumato groups with the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate electron transfer processes, making it valuable in oxidation and reduction reactions.

Biology

In biological research, this compound can be used as a model system to study metalloproteins and their functions. Its ability to mimic the active sites of certain enzymes makes it useful in understanding enzyme mechanisms and designing enzyme inhibitors.

Medicine

In medicine, [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) has potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for treating certain types of cancer.

Industry

In industrial applications, this compound can be used in the development of sensors and electronic devices. Its electrochemical properties make it suitable for use in electrochemical sensors and as a component in electronic materials.

Mechanism of Action

The mechanism of action of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) involves its ability to facilitate electron transfer processes. The nickel ion in the center of the porphyrin ring can undergo redox reactions, allowing it to participate in various catalytic processes. The 1-methylpyridiniumato groups enhance the compound’s solubility and stability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

[4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid)]: This compound has benzoic acid groups instead of 1-methylpyridiniumato groups.

[5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p’,p’‘,p’‘’-tetrasulfonic acid tetrasodium hydrate]: This compound features sulfonic acid groups and is water-soluble.

[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)]: This compound has methoxyphenyl groups and cobalt instead of nickel.

Uniqueness

The uniqueness of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) lies in its combination of a nickel ion with 1-methylpyridiniumato groups. This combination imparts specific electrochemical properties and enhances its solubility and stability, making it particularly valuable in applications such as catalysis, photodynamic therapy, and sensor development.

Properties

Molecular Formula |

C44H36N8Ni+4 |

|---|---|

Molecular Weight |

735.5 g/mol |

IUPAC Name |

nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H36N8.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |

InChI Key |

BFJHZARSMQXTGJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)

![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)

![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)